Tetracyclo(5.3.0.02,6.03,10)dec-4-ene
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Overview
Description
Tetracyclo(5.3.0.02,6.03,10)dec-4-ene is a polycyclic hydrocarbon with the molecular formula C10H12. It is a highly strained molecule due to its unique structure, which includes multiple fused rings. This compound is of interest in organic chemistry due to its unusual bonding and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in catalytic methods and high-pressure techniques have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(5.3.0.02,6.03,10)dec-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the double bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced hydrocarbons, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetracyclo(5.3.0.02,6.03,10)dec-4-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of strained polycyclic hydrocarbons.
Biology: Research is ongoing to explore its potential as a scaffold for designing biologically active molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene involves its interaction with various molecular targets and pathways. The compound’s strained structure allows it to participate in unique chemical reactions, such as transannular interactions and intramolecular rearrangements. These reactions can lead to the formation of highly reactive intermediates, which can further react to form stable products .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo(5.3.0.0(2,6).0(3,10))deca-4,8-diene: This compound is similar in structure but contains additional double bonds, making it more reactive in certain chemical reactions.
Tetracyclo(4.2.1.1(2,5).0(9,10))deca-3,7-diene: Another similar compound with a different arrangement of fused rings, leading to distinct chemical properties.
Uniqueness
Tetracyclo(5.3.0.02,6.03,10)dec-4-ene is unique due to its specific ring structure and the resulting strain, which imparts unique reactivity and stability characteristics. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for designing novel molecules with specific properties .
Properties
CAS No. |
74963-96-5 |
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Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tetracyclo[5.3.0.02,6.03,10]dec-4-ene |
InChI |
InChI=1S/C10H12/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h1-2,5-10H,3-4H2 |
InChI Key |
AYKVMHOCHHTHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C=CC4C1C2C43 |
Origin of Product |
United States |
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